molecular formula C24H40O4 B571234 Deoxycholic-2,2,4,4-D4 acid CAS No. 112076-61-6

Deoxycholic-2,2,4,4-D4 acid

Cat. No.: B571234
CAS No.: 112076-61-6
M. Wt: 396.6 g/mol
InChI Key: KXGVEGMKQFWNSR-FCSCGBJGSA-N
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Description

Deoxycholic Acid-d4 (DCA-d4) is a deuterium-labeled derivative of Deoxycholic Acid (DCA). DCA is a secondary bile acid formed through microbial transformation of cholic acid in the colon. Bile acids play essential roles in lipid digestion, cholesterol metabolism, and signaling pathways .

Mechanism of Action

Target of Action

Deoxycholic-2,2,4,4-D4 Acid, a deuterated compound of Deoxycholic Acid , primarily targets adipose cells . Adipose cells, also known as fat cells, play a crucial role in storing energy in the form of fat and regulating metabolism.

Mode of Action

Deoxycholic Acid, from which this compound is derived, is a bile acid that emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, causing a process known as adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

The action of this compound affects the lipid metabolism pathway. By disrupting adipose cells, it facilitates the breakdown and removal of dietary fats. The resulting adipocytolysis leads to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Pharmacokinetics

The pharmacokinetics of Deoxycholic Acid, the parent compound of this compound, indicate that it is rapidly absorbed after subcutaneous injection . The majority of the compound is excreted in feces as intact drug . The time to peak concentration is approximately 18 minutes, and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .

Result of Action

The primary result of this compound’s action is the reduction of submental fat, improving aesthetic appearance and reducing facial fullness or convexity . By destroying fat cells, it helps to contour the body and reduce localized fat deposits.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the composition of the gut microbiota can be changed due to factors such as diet and antibiotic intake . These changes can potentially affect the production and action of bile acids like Deoxycholic Acid. Furthermore, the efficacy of this compound may be influenced by the individual’s overall health status, lifestyle, and genetic factors.

Preparation Methods

The synthetic routes for Deoxycholic Acid-d4 involve deuterium incorporation during its synthesis. Unfortunately, specific reaction conditions and industrial production methods for Deoxycholic Acid-d4 are not widely documented. researchers typically introduce deuterium during the synthesis of Deoxycholic Acid to obtain the labeled compound.

Chemical Reactions Analysis

Deoxycholic Acid-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are similar to those for Deoxycholic Acid. Major products formed from these reactions may include deuterated derivatives of bile acids.

Scientific Research Applications

Deoxycholic Acid-d4 finds applications in scientific research across multiple fields:

Comparison with Similar Compounds

While Deoxycholic Acid-d4 is unique due to its deuterium labeling, other related compounds include:

Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-FCSCGBJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745736
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112076-61-6
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112076-61-6
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